molecular formula C10H15N B12763103 (S)-(-)-N-Ethyl-N-(1-phenylethyl)amine CAS No. 19302-28-4

(S)-(-)-N-Ethyl-N-(1-phenylethyl)amine

Cat. No.: B12763103
CAS No.: 19302-28-4
M. Wt: 149.23 g/mol
InChI Key: GJKPTDGTWOVONJ-VIFPVBQESA-N
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Description

(S)-(-)-N-Ethyl-N-(1-phenylethyl)amine is a chiral amine compound with significant importance in organic chemistry. It is known for its applications in asymmetric synthesis and as a chiral auxiliary in various chemical reactions. The compound’s structure consists of an ethyl group and a phenylethyl group attached to a nitrogen atom, making it a valuable building block in the synthesis of enantiomerically pure compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-(-)-N-Ethyl-N-(1-phenylethyl)amine typically involves the resolution of racemic mixtures of 1-phenylethylamine. One common method is the dynamic kinetic resolution (DKR) using palladium catalysts and lipase enzymes. This process allows for the efficient conversion of racemic mixtures into enantiomerically pure compounds under mild conditions .

Industrial Production Methods

Industrial production of this compound often employs similar resolution techniques on a larger scale. The use of recyclable palladium catalysts supported on dolomite has been shown to achieve high enantiomeric excess and can be reused multiple times, making it a cost-effective method for large-scale production .

Chemical Reactions Analysis

Types of Reactions

(S)-(-)-N-Ethyl-N-(1-phenylethyl)amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imines or oximes.

    Reduction: Reduction reactions can convert the compound into secondary amines or other reduced forms.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the nitrogen atom.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield imines, while reduction can produce secondary amines.

Mechanism of Action

The mechanism of action of (S)-(-)-N-Ethyl-N-(1-phenylethyl)amine involves its interaction with various molecular targets and pathways. The compound can act as a chiral inducer, influencing the stereochemistry of reactions it participates in. It interacts with enzymes and receptors, modulating their activity and leading to the desired chemical transformations .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its high enantiomeric purity and its effectiveness as a chiral auxiliary. Its ability to induce chirality in chemical reactions makes it a valuable tool in asymmetric synthesis, distinguishing it from other similar compounds .

Properties

CAS No.

19302-28-4

Molecular Formula

C10H15N

Molecular Weight

149.23 g/mol

IUPAC Name

(1S)-N-ethyl-1-phenylethanamine

InChI

InChI=1S/C10H15N/c1-3-11-9(2)10-7-5-4-6-8-10/h4-9,11H,3H2,1-2H3/t9-/m0/s1

InChI Key

GJKPTDGTWOVONJ-VIFPVBQESA-N

Isomeric SMILES

CCN[C@@H](C)C1=CC=CC=C1

Canonical SMILES

CCNC(C)C1=CC=CC=C1

Origin of Product

United States

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